N,N'-(Iminodiethylene)dioleamide

Description

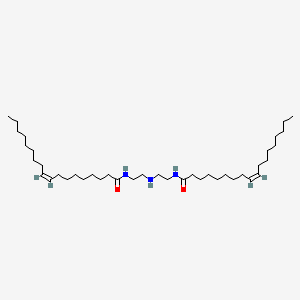

N,N'-(Iminodiethylene)dioleamide (CAS: 110-31-6; EINECS: 203-756-1), also known as ethylene dioleamide, is a bisamide compound synthesized by the condensation of ethylenediamine with oleic acid. Its IUPAC name is N,N'-ethane-1,2-diylbisoleamide, and it is characterized by two oleamide groups linked via an ethyleneimine backbone . The structure features unsaturated C18 chains (oleic acid derivatives), contributing to its flexibility and thermal stability. This compound is widely used in industrial and cosmetic formulations as a viscosity control agent, lubricant, and anti-static agent due to its non-polar hydrocarbon chains and polar amide groups .

Properties

CAS No. |

16445-01-5 |

|---|---|

Molecular Formula |

C40H77N3O2 |

Molecular Weight |

632.1 g/mol |

IUPAC Name |

(Z)-N-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethyl]octadec-9-enamide |

InChI |

InChI=1S/C40H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,44)(H,43,45)/b19-17-,20-18- |

InChI Key |

GPLIMPUKYAQOSM-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

N,N’-(Iminodiethylene)dioleamide can be synthesized through the reaction of 2,2’-diethanol-1,3-propanediol with succinic anhydride. The reaction is typically carried out at high temperatures, followed by distillation to obtain the pure product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N,N’-(Iminodiethylene)dioleamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: N,N’-(Iminodiethylene)dioleamide can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-(Iminodiethylene)dioleamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including coenzyme Q10.

Biology: This compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

Mechanism of Action

The mechanism of action of N,N’-(Iminodiethylene)dioleamide involves its high electrophilicity, which allows it to interact with various nucleophiles. This interaction can lead to the formation of new chemical bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its action are primarily related to its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Ethylene Distearamide (CAS: 110-30-5)

Ethylene distearamide shares the same ethylenediamine backbone but incorporates stearic acid (saturated C18) instead of oleic acid. Key differences include:

- Molecular Formula : C₃₈H₇₄N₂O₂ vs. C₄₀H₇₆N₂O₂ for dioleamide.

- Physical Properties : The saturated stearic acid chains result in a higher melting point (~140–145°C) compared to dioleamide (~120–125°C) due to reduced molecular mobility .

- Applications : While both act as viscosity modifiers, ethylene distearamide is preferred in high-temperature applications (e.g., polymer processing) due to its thermal stability, whereas dioleamide’s unsaturated chains enhance flexibility in cosmetics and coatings .

N,N'-(Iminodiethylene)distearamide (CAS: 10220-90-3)

This compound replaces oleic acid with stearic acid but retains the iminodiethylene linkage. Differences include:

- Molecular Weight : 636.09 g/mol (distearamide) vs. 636.09 g/mol (dioleamide) – identical molecular weights but distinct structural isomerism.

- Functional Behavior : The saturated stearamide variant exhibits higher crystallinity, making it suitable for rigid films and solid lubricants, while dioleamide’s unsaturated bonds improve compatibility with oils and organic solvents .

Polymerized Derivatives

N,N'-(Iminodiethylene)bis-octadecanamide polymer with epichlorohydrin (CAS: 26062-92-0) demonstrates how structural modifications alter functionality:

- Molecular Weight : Polymerization increases molecular weight, enhancing mechanical strength and chemical resistance.

- Applications: Used in epoxy resins and adhesives, contrasting with the monomeric dioleamide’s role in liquid formulations .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| N,N'-(Iminodiethylene)dioleamide | 110-31-6 | C₄₀H₇₆N₂O₂ | 636.09 | Oleamide, ethyleneimine | Cosmetics, lubricants |

| Ethylene distearamide | 110-30-5 | C₃₈H₇₄N₂O₂ | 610.99 | Stearamide, ethyleneimine | Polymer processing |

| N,N'-(Iminodiethylene)distearamide | 10220-90-3 | C₄₀H₈₁N₃O₂ | 636.09 | Stearamide, iminodiethylene | Solid lubricants, films |

| Polymer with epichlorohydrin | 26062-92-0 | (C₄₀H₈₁N₃O₂·C₃H₅ClO)ₓ | Variable | Epoxy, amide | Epoxy resins, adhesives |

Research Findings and Functional Insights

- Thermal Stability : Ethylene distearamide’s saturated chains provide superior thermal resistance (decomposition >250°C) compared to dioleamide (~200°C) .

- Solubility: Dioleamide’s unsaturated bonds enhance solubility in non-polar solvents (e.g., hexane, mineral oil), whereas distearamide requires polar solvents or elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.